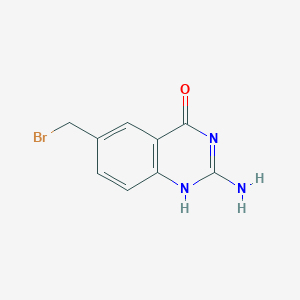![molecular formula C12H22N2O3 B7904395 Tert-butyl 8-hydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B7904395.png)
Tert-butyl 8-hydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 8-hydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate is a chemical compound with the molecular formula C12H22N2O3 and a molecular weight of 242.31 g/mol . This compound is known for its unique spirocyclic structure, which includes a diazaspiro nonane core. It is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
Méthodes De Préparation
The preparation of tert-butyl 8-hydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate typically involves a series of chemical reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the diazaspiro nonane core: This step involves the cyclization of a suitable diamine with a diester or diketone to form the spirocyclic structure.
Hydroxylation: Introduction of the hydroxyl group at the 8-position can be achieved through selective oxidation reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Tert-butyl 8-hydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The diazaspiro nonane core can undergo substitution reactions, where functional groups are replaced by other groups.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and vice versa.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for esterification and hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tert-butyl 8-hydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Mécanisme D'action
The mechanism of action of tert-butyl 8-hydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a precursor to RET kinase inhibitors, it may inhibit the activity of the RET kinase enzyme, which is involved in cell signaling pathways related to growth and differentiation . The exact pathways and molecular targets depend on the specific application and derivative of the compound being studied.
Comparaison Avec Des Composés Similaires
Tert-butyl 8-hydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: This compound has a similar spirocyclic structure but differs in the position of the hydroxyl group and other substituents.
Tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate: This compound includes an oxygen atom in the spirocyclic core, which can alter its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both hydroxyl and ester functional groups, which provide versatility in chemical reactions and applications .
Propriétés
IUPAC Name |
tert-butyl 8-hydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)14-7-12(8-14)6-9(15)4-5-13-12/h9,13,15H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRNYPHLMZBLBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CCN2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Isopropyl-[3-(isopropylamino-methyl)-3,5,5-trimethyl-cyclohexyl]-amine](/img/structure/B7904328.png)
![2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]benzoic acid](/img/structure/B7904341.png)
![2-(Methylthio)oxazolo[5,4-b]pyridine](/img/structure/B7904356.png)



![6-Bromobenzo[b]thiophen-2(3H)-one](/img/structure/B7904384.png)
![tert-Butyl 3-[(4-fluorophenyl)carbonyl]pyrrolidine-1-carboxylate](/img/structure/B7904387.png)
![4-[3-(Trifluoromethyl)phenyl]pyridin-3-amine](/img/structure/B7904402.png)




